N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZRECYHEMBQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring fused with a quinazoline moiety.
- A sulfonamide group which is known for enhancing biological activity.
- Substituents that may influence its interaction with biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors , which are crucial in managing diabetes. The compound's structural features suggest it may exhibit similar inhibitory activity. For instance, related compounds have shown IC50 values ranging from 14.4 µM to >750 µM against α-glucosidase, indicating varying degrees of potency depending on structural modifications .
2. Antimicrobial Properties
Quinazoline derivatives have been extensively studied for their antimicrobial effects. In vitro assays have demonstrated that certain derivatives possess significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The sulfonamide moiety is particularly noted for its role in enhancing these activities .
3. Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored through various assays. For example, quinazoline-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes such as α-glucosidase, thereby inhibiting their function and affecting metabolic pathways.
- Cell Signaling Modulation : It may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antidiabetic Activity
A study conducted on a series of quinazoline derivatives showed that modifications at the sulfonamide position significantly enhanced α-glucosidase inhibitory activity. The lead compound exhibited an IC50 value of 41.73 µM compared to acarbose (IC50 = 750 µM), demonstrating its potential as a therapeutic agent for diabetes management .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a derivative similar to this compound was tested against common bacterial strains. Results indicated significant inhibition zones and minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Summary
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound belongs to the quinazoline family, which is known for its diverse pharmacological properties. Quinazolines are often investigated for their role as:
- Anticancer Agents : Several studies have reported that quinazoline derivatives exhibit significant anticancer activity. The structural features of N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Agents : Research indicates that compounds with similar structures possess notable antibacterial and antifungal properties. The sulfonamide group in this compound may contribute to its antimicrobial activity by interfering with bacterial folate synthesis pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies have demonstrated:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, it may inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common clinical pathogens.
- Fungal Activity : Preliminary tests suggest that this compound exhibits antifungal properties against strains such as Candida albicans. Its mechanism might involve disrupting fungal cell wall synthesis or function.
Therapeutic Potential
The unique structure of this compound positions it as a candidate for further therapeutic exploration:
- Neurological Applications : Given the increasing interest in compounds that can modulate neurotransmitter systems, there is potential for this compound to be studied as an acetylcholinesterase inhibitor. Such activity could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Structural Analog Overview
The following table summarizes structurally related compounds, focusing on substituent variations and molecular properties:
Substituent Effects on Activity and Properties
Sulfonyl Group Modifications :
- Phenyl/4-Chlorophenyl : Electron-withdrawing chlorine in enhances stability but may reduce solubility.
- 2,5-Dimethylphenyl : Increased steric hindrance could limit membrane permeability .
Amine Group Variations :
- 4-Ethoxyphenyl : Ethoxy groups improve solubility but may reduce affinity for hydrophobic binding pockets .
Q & A
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance sulfonylation and substitution reactions .
- Catalyst Use : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction rates and regioselectivity .
- Temperature Control : Reflux conditions (~80–100°C) for sulfonylation prevent side-product formation .
- Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust parameters dynamically .
What methodologies elucidate the biological mechanism of action for this compound?
Advanced Research Question
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, topoisomerases) using fluorescence-based assays or radiolabeled substrates .
- Molecular Docking : Computational modeling to predict binding affinities with protein active sites, validated by mutagenesis studies .
- Cell-Based Assays : Measure cytotoxicity (MTT assay), apoptosis (flow cytometry), or anti-inflammatory activity (IL-6/TNF-α ELISA) in relevant cell lines .
How should researchers assess compound stability under experimental conditions?
Basic Research Question
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .
- Storage Guidelines : Store in airtight containers at –20°C, away from light and moisture, based on safety protocols for sulfonamide-containing compounds .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
- Batch Comparison : Analyze purity and stereochemistry of different synthesis batches using LC-MS and NMR .
- Assay Standardization : Use common cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity) to normalize activity measurements .
- Replication Studies : Validate findings in independent labs to rule out protocol-specific artifacts .
What experimental designs evaluate environmental impact or degradation pathways?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light in aqueous solutions, analyzing breakdown products via GC-MS .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae to assess ecological risks .
- Hydrolysis Kinetics : Measure degradation rates at varying pH levels to predict environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
